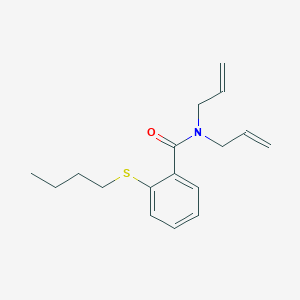![molecular formula C17H13ClN4O3 B4417061 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-4-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE](/img/structure/B4417061.png)
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-4-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE
説明
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-4-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE is a complex organic compound that features a benzodioxole ring, a triazole ring, and a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-4-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled with a benzamide derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The chloro group on the benzamide can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out in polar aprotic solvents like dimethylformamide (DMF) with bases like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-4-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antifungal or antibacterial agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-4-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, the triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The benzodioxole ring may interact with aromatic residues in proteins, affecting their function. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
- N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-3-(4H-1,2,4-triazol-4-yl)benzamide
Comparison:
- Structural Differences: The position of the triazole ring on the benzamide structure can significantly affect the compound’s reactivity and binding properties.
- Unique Features: N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-4-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities or material properties compared to its analogs.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c18-14-6-12(22-8-20-21-9-22)2-3-13(14)17(23)19-7-11-1-4-15-16(5-11)25-10-24-15/h1-6,8-9H,7,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUCGPGMZOFGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)N4C=NN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B4416978.png)
![N-[1-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4416985.png)
![7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4416995.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4417002.png)
![Ethyl 2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B4417008.png)
![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE](/img/structure/B4417009.png)
![5-[(2-methylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4417011.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4417019.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4417031.png)
![N-(4-methylphenyl)-2-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4417035.png)
![3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one](/img/structure/B4417040.png)
![5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-amine](/img/structure/B4417064.png)

![1-(4-Fluorophenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4417083.png)
